methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate
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Overview
Description
Methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate is a heterocyclic compound that features a fused ring system containing both oxazole and thieno structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages in terms of safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization step can improve the safety profile and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole or thieno rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines typically yields oxazoles .
Scientific Research Applications
Methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar oxazole ring structure.
Isoxazole: Contains an isoxazole ring, which is an isomer of the oxazole ring.
Thiazole: Features a thiazole ring, which is structurally similar to the oxazole ring but contains sulfur instead of oxygen.
Uniqueness
Methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate is unique due to its fused ring system, which combines both oxazole and thieno structures. This unique structure imparts specific chemical and biological properties that are not observed in simpler heterocyclic compounds .
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
methyl 2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)8-4-2-13-3-5(4)12-7(8)10/h4-5H,2-3H2,1H3 |
InChI Key |
QIOBBSHHJZIPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CSCC2OC1=O |
Origin of Product |
United States |
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